molecular formula C10H11N3 B1354684 2-cyclobutyl-1H-imidazo[4,5-c]pyridine

2-cyclobutyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B1354684
M. Wt: 173.21 g/mol
InChI Key: WVPGUNFEMDBITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutyl-1H-imidazo[4,5-c]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound belongs to the imidazopyridine family, a class of structures noted for their bioisosteric resemblance to the purine nucleus, which facilitates interaction with biological macromolecules like enzymes and receptors . Its core structure serves as a key synthetic intermediate for developing novel therapeutic agents, particularly in oncology. Research highlights the potential of closely related imidazo[4,5-c]pyridine derivatives as potent inhibitors of protein kinases, which are critical targets in cancer therapy . For instance, such compounds have been investigated for their ability to inhibit Akt (Protein Kinase B), a node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancers, showcasing their utility in developing targeted anti-tumor treatments . Furthermore, recent studies identify imidazo[4,5-c]pyridin-2-one derivatives as promising Src family kinase (SFK) inhibitors for challenging diseases like Glioblastoma multiforme (GBM) . These inhibitors can disrupt signaling pathways that drive tumor progression, cell proliferation, and invasion . The incorporation of the cyclobutyl group, a cyclobutane ring, is a strategic feature in drug design. Cyclobutane-containing derivatives are explored in pharmacology for their diverse biological activities and can influence the compound's overall metabolic stability and binding affinity . This product is intended for research and development applications only. It is not approved for human, veterinary, or diagnostic use. Researchers handling this compound should refer to its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-cyclobutyl-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H11N3/c1-2-7(3-1)10-12-8-4-5-11-6-9(8)13-10/h4-7H,1-3H2,(H,12,13)

InChI Key

WVPGUNFEMDBITD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Cyclobutyl 1h Imidazo 4,5 C Pyridine

Established Synthetic Routes to the Imidazo[4,5-c]pyridine Core

The construction of the fused imidazo[4,5-c]pyridine ring system is most commonly achieved through the cyclization of an appropriately substituted pyridine (B92270) precursor, typically a diaminopyridine. Several classical and modern synthetic methodologies have been established for this purpose.

One of the most direct and widely employed methods for synthesizing the imidazo[4,5-c]pyridine core is the condensation of pyridine-3,4-diamine with a carboxylic acid or its derivatives. nih.gov This reaction, often referred to as the Phillips condensation, typically requires harsh conditions, such as high temperatures and the use of a dehydrating agent like polyphosphoric acid (PPA). mdpi.com The reaction proceeds by forming an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final fused imidazole (B134444) ring.

The versatility of this method allows for the introduction of various substituents at the C-2 position by simply changing the carboxylic acid derivative used. For instance, reacting pyridine-3,4-diamine with formic acid yields the parent 1H-imidazo[4,5-c]pyridine, while other aliphatic or aromatic carboxylic acids provide the corresponding 2-substituted derivatives. mdpi.com The use of orthoesters, such as triethyl orthoformate, can also effect the cyclization to form the imidazole ring. nih.gov

Table 1: Examples of Condensation Reactions for Imidazo[4,5-c]pyridine Synthesis

Starting Materials Reagent/Conditions Product Yield Reference
5-methyl-3,4-diamino-pyridine 100% Formic acid, reflux 7-methyl-3H-imidazo[4,5-c]pyridine N/A mdpi.com
3,4-diaminopyridine Carboxylic Acid, PPA, high temp. 2-substituted-1H-imidazo[4,5-c]pyridine ~75% mdpi.com

An alternative strategy for constructing the imidazo[4,5-c]pyridine skeleton involves the reductive cyclization of a 3-amino-4-nitropyridine (B85709) precursor. This approach avoids the direct handling of diaminopyridines, which can be unstable. The synthesis typically begins with a nucleophilic aromatic substitution on a suitable dichloronitropyridine, followed by reduction of the nitro group and subsequent cyclization.

Table 2: Reductive Cyclization for Imidazo[4,5-c]pyridine Synthesis

Precursor Reagents Intermediate Cyclization Partner Product Yield Reference
3-Nitropyridin-4-amine Fe, Acetic acid, Ethanol 3,4-Diaminopyridine Triethyl orthoformate 1H-Imidazo[4,5-c]pyridine 32-99% nih.gov

Note: The second entry describes the synthesis of the imidazo[4,5-b] isomer but illustrates the general principle of reductive cyclization.

To overcome the often harsh conditions and long reaction times associated with traditional condensation methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nih.goveurjchem.combenthamdirect.com Microwave irradiation can dramatically accelerate the rate of reaction, leading to significantly reduced reaction times, often from hours to minutes. mdpi.com This technique frequently results in higher product yields and cleaner reaction profiles, minimizing the formation of byproducts. benthamdirect.comnih.gov

The synthesis of imidazo[4,5-c]pyridines via the condensation of diaminopyridines and carboxylic acids is particularly amenable to microwave assistance. mdpi.com The use of solid supports like silica (B1680970) gel in conjunction with microwave heating has been shown to be highly effective, providing 2-substituted imidazopyridines in moderate to good yields. mdpi.com This rapid, efficient, and often environmentally benign methodology is well-suited for the construction of chemical libraries for drug discovery. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Imidazole Synthesis 36 hours 30 minutes Significant nih.gov
Condensation of 2,3-diaminopyridine (B105623) and carboxylic acid 6 hours N/A (Yield ~75%) N/A mdpi.com

Dedicated Synthesis of 2-cyclobutyl-1H-imidazo[4,5-c]pyridine

While general methods for the synthesis of the imidazo[4,5-c]pyridine core are well-established, specific protocols for the introduction of a cyclobutyl group at the C-2 position follow from these established principles.

The most direct and logical approach to synthesize this compound is through the condensation of pyridine-3,4-diamine with a cyclobutyl-containing carbonyl compound. Two primary variations of this strategy are plausible:

Using Cyclobutanecarboxylic Acid: Following the Phillips condensation method, pyridine-3,4-diamine can be reacted with cyclobutanecarboxylic acid. This reaction would likely require a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent and elevated temperatures to drive the cyclization and dehydration steps. Microwave irradiation could also be applied to accelerate this transformation.

Using Cyclobutanecarbaldehyde: An alternative involves the condensation of pyridine-3,4-diamine with cyclobutanecarbaldehyde. This reaction typically requires an oxidizing agent to facilitate the aromatization of the initially formed imidazoline (B1206853) intermediate to the final imidazole ring. Common oxidants for this purpose include p-benzoquinone or even atmospheric oxygen under specific catalytic conditions.

These methods provide a straightforward pathway to the target molecule by incorporating the desired C-2 substituent from the outset of the cyclization process.

A significant challenge in the synthesis of N-unsubstituted imidazo[4,5-c]pyridines is the control of regioselectivity. The cyclization of pyridine-3,4-diamine can, in principle, lead to the formation of two tautomeric products: the 1H- and the 3H-imidazo[4,5-c]pyridine. In the case of an unsymmetrically substituted pyridine-3,4-diamine, two distinct regioisomers can be formed.

Optimization of Reaction Conditions and Yields

The synthesis of the imidazopyridine scaffold is most commonly achieved through the condensation of a diaminopyridine with a corresponding carbonyl compound. For the imidazo[4,5-c]pyridine system, this typically involves the cyclization of pyridine-3,4-diamines. nih.gov The optimization of these reactions is crucial for achieving high yields and purity.

Key parameters that are often optimized include:

Catalyst: Palladium-based catalysts are frequently employed, particularly in cross-coupling and amidation reactions to form the core structure. For instance, palladium-catalyzed intramolecular urea (B33335) cyclization has been developed for efficient access to imidazo[4,5-c]pyridine-2-ones. nih.gov Copper catalysts have also been shown to be effective in the synthesis of related imidazo[1,2-a]pyridines, often using air as a benign oxidant. organic-chemistry.org

Solvent: The choice of solvent can significantly impact reaction rates and yields. While traditional organic solvents are common, green chemistry approaches have explored the use of aqueous media or deep eutectic solvents like urea–choline chloride. researchgate.netcapes.gov.br

Temperature and Reaction Time: Microwave-assisted synthesis has been shown to accelerate reactions and improve yields for various imidazopyridine derivatives. mdpi.com Optimization involves finding the ideal balance between temperature and time to ensure complete reaction without decomposition of products.

A hypothetical optimization study for the synthesis of this compound from pyridine-3,4-diamine and cyclobutanecarboxylic acid (or a derivative) would involve screening various catalysts, solvents, and temperature conditions, as summarized in the conceptual table below.

Table 1: Conceptual Optimization of Synthesis Conditions

EntryCatalystSolventTemperature (°C)Yield (%)
1None (Thermal)EthanolRefluxLow
2Pd(OAc)₂/XPhosToluene110Moderate
3CuIDMF100Moderate-High
4Phosphoric AcidGlycerol120High

Derivatization and Functionalization Strategies for the this compound Core

Once the core is synthesized, derivatization is key to exploring its chemical and biological properties. Functionalization can typically occur on either the pyridine or the imidazole ring.

Modifications on the Pyridine Ring

The pyridine ring of the imidazopyridine scaffold is amenable to various modifications, most notably through cross-coupling reactions if a suitable handle (like a halogen atom) is present.

Suzuki Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the pyridine ring. For the related imidazo[4,5-b]pyridine scaffold, Suzuki coupling has been extensively used to synthesize 6-substituted derivatives. mdpi.com This involves reacting a halogenated imidazopyridine (e.g., 6-bromo-2-cyclobutyl-1H-imidazo[4,5-c]pyridine) with a boronic acid.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is relatively electron-deficient, making it susceptible to nucleophilic attack, especially if activated by electron-withdrawing groups. This allows for the introduction of amines, alkoxides, and other nucleophiles.

Table 2: Potential Pyridine Ring Modifications

PositionReaction TypeReagentsResulting Functional Group
C6Suzuki CouplingAr-B(OH)₂, Pd CatalystAryl Group
C6Buchwald-Hartwig AminationR₂NH, Pd CatalystAmino Group
C4/C6SNArNaOR, RSHAlkoxy, Thiol

Functionalization of the Imidazole Ring

The imidazole portion of the molecule also offers sites for functionalization.

N-Alkylation/N-Arylation: The nitrogen atom at the N1 position can be readily alkylated or arylated using appropriate electrophiles under basic conditions. Regioselectivity can be a challenge in imidazopyridine synthesis, and controlling substitution at the N1 versus N3 position is a significant consideration. mdpi.com

C-H Functionalization: Direct C-H functionalization is an increasingly important strategy. For related imidazo[1,2-a]pyridines, radical reactions and visible light-induced photocatalysis have been used to introduce substituents at the C3 position. mdpi.comrsc.org This avoids the need for pre-functionalized starting materials.

Metal-Catalyzed Reactions: Transition metal-catalyzed reactions are crucial for the selective functionalization of the imidazole ring at various positions (N-1, C-2, C-4, or C-5). researchgate.net

Stereochemical Considerations in Synthetic Pathways

For this compound itself, the core structure is achiral. Stereochemical issues would arise under specific circumstances:

Introduction of Chiral Centers: If derivatization introduces a chiral center on the cyclobutyl ring or any other substituent, the synthesis would need to employ chiral reagents or catalysts to achieve enantioselectivity.

Atropisomerism: If bulky substituents were introduced at positions flanking the bond between the imidazopyridine core and another group (e.g., a C6-aryl group), hindered rotation could lead to the formation of stable, separable atropisomers. The catalytic asymmetric synthesis of such axially chiral structures has been explored for imidazo[1,2-a]pyridines, often using chiral phosphoric acid catalysts.

Green Chemistry Approaches and Catalyst Utilization in Imidazopyridine Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of imidazopyridines has seen significant advances in this area.

Green Solvents: There is a move away from volatile organic compounds towards safer alternatives. Water has been successfully used as a solvent for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines via air oxidation. capes.gov.br Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also proven effective. researchgate.net

Catalyst-Free Reactions: Some synthetic routes have been developed that proceed efficiently without a metal catalyst, reducing cost and environmental impact. For example, catalyst-free Groebke multicomponent reactions in deep eutectic solvents have been reported for imidazo[1,2-a]pyridines. researchgate.net

Table 3: Comparison of Synthetic Approaches for Imidazopyridines

ApproachKey FeaturesGreen Chemistry Principle(s)
Aqueous SynthesisUses water as a solvent, often with air as an oxidant. capes.gov.brSafer Solvents, Atom Economy
Deep Eutectic SolventsUtilizes biodegradable, non-volatile solvents. researchgate.netSafer Solvents, Energy Efficiency
Microwave-Assisted SynthesisReduces reaction times and often improves yields. mdpi.comEnergy Efficiency
Multicomponent ReactionsCombines multiple steps in one pot, reducing waste. researchgate.netAtom Economy, Waste Prevention

Structure Activity Relationship Sar Studies and Molecular Design Principles

General Principles of SAR in Imidazopyridine Chemistry

The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine core structures are fundamental pharmacophores in drug design, with their derivatives showing a wide range of biological activities, including antitumor and antiviral properties. researchgate.netmdpi.com Structure-activity relationship studies are crucial for optimizing these scaffolds to enhance their potency and selectivity for specific biological targets. researchgate.netdocumentsdelivered.com The therapeutic potential of these compounds is significantly influenced by the substituents at various positions. irb.hr For instance, in a series of imidazo[1,2-a]pyridine (B132010) derivatives designed as Nek2 inhibitors, modifications across the scaffold led to compounds with potent antiproliferative activity. documentsdelivered.com Similarly, studies on imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors demonstrated that inhibitory activity was highly sensitive to the nature of substituents at the N1 position of the imidazolone (B8795221) ring. nih.gov

Impact of the Cyclobutyl Substituent on Molecular Interactions

The inclusion of a cyclobutyl group in a molecule is a strategic design choice that can significantly influence its pharmacological profile. This small, conformationally restricted ring system imparts unique properties that can enhance interactions with biological targets. nih.gov

Cyclobutane is a four-membered ring that is not planar. libretexts.org It adopts a "puckered" or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. libretexts.orgresearchgate.netyoutube.com This puckering results in bond angles of about 88°, which is a deviation from the ideal 109.5° for sp³ hybridized carbons, leading to significant angle strain. libretexts.org However, this non-planar conformation reduces the eclipsing interactions between adjacent hydrogen atoms. libretexts.orgresearchgate.net

The conformational flexibility of the cyclobutyl ring is limited, which can be advantageous in drug design. nih.gov By restricting the number of possible conformations a molecule can adopt, the entropic penalty upon binding to a target is reduced, potentially leading to higher binding affinity. nih.gov Furthermore, the defined three-dimensional shape of the cyclobutyl group can orient other functional groups on the molecule into a favorable position for binding within a receptor pocket. nih.gov

The cyclobutyl group is often employed to occupy hydrophobic pockets within a target protein. nih.gov Its size and lipophilic nature are considered optimal for complementing such regions, thereby enhancing van der Waals contacts and increasing binding affinity. nih.gov For example, in the development of certain inhibitors, a cyclobutyl ring was found to possess the ideal properties to fit into a hydrophobic region of the binding pocket, leading to an optimized structure with increased affinity. nih.gov

The rigid nature of the cyclobutyl ring can also introduce a "kink" into flexible linkers of a molecule, a structural change that can unexpectedly lead to a significant increase in potency. nih.gov This effect has been hypothesized to be driven by the desolvation of the cyclobutyl group in a more deeply buried binding mode. nih.gov This demonstrates that the cyclobutyl moiety not only acts as a space-filling group but can also actively contribute to a more favorable binding conformation.

Systematic Substituent Effects on the Imidazo[4,5-c]pyridine Scaffold

Modifications to the core imidazo[4,5-c]pyridine structure, beyond the 2-position, are critical for fine-tuning the molecule's activity, selectivity, and pharmacokinetic properties.

The N-1 position of the imidazo[4,5-c]pyridine ring is a key site for modification that can profoundly impact biological activity. In a study of imidazo[4,5-c]pyridin-2-one derivatives, varying the substituent at the N-1 position led to significant differences in inhibitory activity against Src and Fyn kinases. nih.gov For instance, introducing cyclic alkyl groups like cyclopentyl and cyclohexyl, or a bulky tert-butyl group, resulted in significant inhibitory activity, whereas smaller or more flexible groups were less effective. nih.gov This highlights the importance of the size and conformation of the N-1 substituent for optimal target engagement.

Table 1: Effect of N-1 Substitution on Src Kinase Inhibition

CompoundN-1 Substituent (R¹)% Inhibition of Src @ 1 µM
1dCyclopentyl81
1eCyclohexyl76
1ftert-Butyl72
1aPhenyl32
1h2-(dimethylamino)ethyl22

Data adapted from a study on imidazo[4,5-c]pyridin-2-one derivatives. nih.gov

Rational Design Strategies for Modulating Biological Activity

The rational design of derivatives of 2-cyclobutyl-1H-imidazo[4,5-c]pyridine leverages established medicinal chemistry principles to optimize biological activity, selectivity, and pharmacokinetic properties. Strategies frequently employed for the imidazo[4,5-c]pyridine scaffold involve pharmacophore-based modifications, bioisosteric replacement, conformational restriction, and systematic exploration of substituents at key positions on the heterocyclic core.

Pharmacophore-Based Design and Bioisosteric Replacement

A primary strategy in modifying the imidazo[4,5-c]pyridine scaffold is based on identifying a pharmacophore from a known active compound and adapting the scaffold to mimic its key interactions with a biological target. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool in this approach. baranlab.org

A notable example is the development of novel Src family kinase (SFK) inhibitors for glioblastoma. nih.gov Researchers designed a series of 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives by modifying a known pyrazolo[3,4-d]pyrimidine inhibitor, PP2. nih.gov The design strategy involved:

Scaffold Hopping: Replacing the pyrimidine (B1678525) ring of the lead compound with a pyridine (B92270) ring. nih.gov

Bioisosteric Replacement: Substituting the pyrazole (B372694) ring with an imidazolone ring to form a new imidazo[4,5-c]pyridin-2-one core. This modification aimed to create a novel hinge-binding moiety while retaining essential interactions with the target kinase. nih.gov

Subsequent optimization focused on introducing a variety of polar and nonpolar groups at the N1 and N3 positions of the imidazolone ring to probe interactions with the solvent-exposed region of the kinase's ATP binding site. nih.gov Structure-activity relationship (SAR) studies revealed that for compounds with a 4-chlorophenyl group at the R2 position, aliphatic substituents at the R1 position were generally more potent than aromatic or short-chain alkyl groups. The cyclopentyl group at R1 was identified as a preferred substituent, leading to compounds with submicromolar inhibitory activity against Src and Fyn kinases. nih.gov

Table 1: Kinase Inhibitory Activity of Selected 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one Derivatives. nih.gov
CompoundR1 GroupR2 GroupSrc IC50 (μM)Fyn IC50 (μM)
1c3-bromophenyl4-chlorophenyl>50>50
1dcyclopentyl4-chlorophenyl0.890.32
1ftert-butyl4-chlorophenyl>50>50
1gisobutyl4-chlorophenyl>50>50
1scyclopentyl4-phenoxyphenyl0.230.18

Conformational Restriction and Dual-Target Activity

Another successful rational design approach involves introducing conformational constraints to the molecular structure. This strategy can enhance binding affinity and selectivity by reducing the entropic penalty of binding to a target. This was effectively used to develop a series of imidazo[4,5-c]pyridin-4-one derivatives that function as dual antagonists of the angiotensin II type 1 (AT1) receptor and partial agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov

Starting from a known AT1 antagonist, researchers introduced an indane ring to create conformational restriction. nih.gov This modification, combined with specific substitutions on the imidazo[4,5-c]pyridin-4-one core, yielded a novel series of compounds with the desired dual activity. Further modulation of activity at both receptors was achieved through substitution at the pyridone nitrogen, leading to the identification of potent dual AT1 antagonists/PPARγ partial agonists. nih.gov For example, compound 21b emerged as a lead candidate with potent dual pharmacology and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Table 2: Dual Activity of Imidazo[4,5-c]pyridin-4-one Derivative 21b. nih.gov
CompoundAT1 IC50 (nM)PPARγ EC50 (nM)PPARγ Max Activation (%)
21b729527

These examples demonstrate that rational design strategies, including scaffold hopping, bioisosteric replacement, and conformational restriction, are highly effective in modulating the biological activity of compounds based on the imidazo[4,5-c]pyridine core. Systematic exploration of substituents allows for the fine-tuning of potency, selectivity, and pharmacological profiles, leading to the discovery of novel therapeutic candidates. nih.govnih.gov

After conducting a thorough search for scientific literature on the chemical compound "this compound," no specific data related to its mechanistic investigations or molecular target elucidation could be found. The performed searches for this exact molecule did not yield any research findings on its enzyme inhibition kinetics, receptor ligand binding, DNA/RNA interactions, or its effects on biochemical and cellular pathways.

The scientific literature does contain information on related but structurally distinct compounds, such as other derivatives of the imidazo[4,5-c]pyridine scaffold or its isomers. However, as per the strict instructions to focus solely on "this compound," this information cannot be used to construct the requested article.

Therefore, it is not possible to provide an article on the "Mechanistic Investigations and Molecular Target Elucidation" of "this compound" as there is no available scientific data for this specific compound in the public domain based on the conducted searches.

Mechanistic Investigations and Molecular Target Elucidation

Structural Basis of Ligand-Target Interactions

The determination of how 2-cyclobutyl-1H-imidazo[4,5-c]pyridine physically interacts with its target protein is fundamental to explaining its biological activity. This involves identifying the key amino acid residues in the binding pocket that form significant contacts with the ligand, as well as characterizing the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. A precise understanding of this structural basis is paramount for structure-based drug design.

Co-crystallography and Protein-Ligand Complex Analysis

X-ray co-crystallography is a powerful technique for visualizing the three-dimensional structure of a protein-ligand complex at atomic resolution. This method involves growing a crystal of the target protein with the ligand bound to its active site and then diffracting X-rays through the crystal. The resulting diffraction pattern allows for the calculation of an electron density map, which can be interpreted to build a detailed model of the complex.

As of the latest available data, there are no publicly accessible co-crystal structures of this compound in complex with a protein target in the Protein Data Bank (PDB). While crystal structures for related compounds, such as 2-tert-butyl-1H-imidazo[4,5-b]pyridine, have been determined, this information is not directly transferable due to differences in the chemical scaffold and substituent groups. The analysis of a co-crystal structure would typically involve the following:

Identification of the Binding Site: Determining the specific pocket or groove on the protein surface where the ligand binds.

Analysis of Intermolecular Interactions: A detailed examination of all non-covalent interactions between the ligand and the protein. This would be presented in a table format, detailing the interacting atoms, distances, and types of bonds.

Interaction TypeLigand AtomProtein ResidueAtomDistance (Å)
Hydrogen BondN/AN/AN/AN/A
HydrophobicN/AN/AN/AN/A
Pi-StackingN/AN/AN/AN/A
Data not available for this compound.

Without experimental data, a detailed analysis of the protein-ligand complex for this compound remains speculative.

NMR Spectroscopy for Binding Site Characterization

NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution, providing information that is complementary to the static picture offered by X-ray crystallography. Techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Nuclear Overhauser Effect (NOE) spectroscopy can be used to identify the binding interface and characterize the conformation of the ligand when bound to its target.

Specifically, CSP studies involve monitoring changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon titration with the ligand. Residues that experience significant chemical shift changes are likely to be located in or near the binding site.

Currently, there are no published NMR spectroscopy studies detailing the binding site characterization of this compound with a specific protein target. A typical output from such a study would be a table of observed chemical shift perturbations for specific amino acid residues.

ResidueChemical Shift Perturbation (Δδ ppm)
N/AN/A
N/AN/A
N/AN/A
Data not available for this compound.

The absence of such experimental data precludes a detailed discussion of the binding site characterization for this particular compound.

Preclinical in Vitro and in Vivo Research Models for Investigating 2 Cyclobutyl 1h Imidazo 4,5 C Pyridine

Cell-Based Assays for Target Engagement and Pathway Analysis

Cell-based assays are crucial for determining how a compound interacts with its intended molecular target within a physiological context and for elucidating its effects on cellular signaling pathways.

Reporter gene assays are a powerful tool in the initial stages of drug discovery for high-throughput screening (HTS) of large compound libraries to identify potential hits. nih.gov These assays are engineered to produce a readily measurable signal, such as light from luciferase or fluorescence from Green Fluorescent Protein (GFP), in response to the modulation of a specific signaling pathway or target gene expression. nih.govspringernature.com

In the context of investigating 2-cyclobutyl-1H-imidazo[4,5-c]pyridine, a stable cell line would be developed containing a reporter gene construct. The expression of the reporter is driven by a promoter that is responsive to the activity of a specific transcription factor or pathway of interest. By exposing these cells to a library of compounds, including this compound, researchers can identify molecules that either activate or inhibit the pathway, leading to a change in the reporter signal. nih.gov This methodology allows for the rapid and efficient screening of thousands of compounds to identify those with a desired biological activity profile. springernature.com

Table 1: Principles of Reporter Gene Assays for HTS

Step Description Purpose
1. Construct Design A specific DNA promoter/enhancer element is linked to a reporter gene (e.g., luciferase, GFP). To create a system where reporter protein expression is directly linked to the activity of a target pathway or transcription factor.
2. Cell Line Generation The reporter construct is stably transfected into a relevant human cell line. To establish a consistent and reproducible biological system for screening.
3. Compound Treatment The engineered cells are treated with the test compound (e.g., this compound). To assess the compound's effect on the target pathway.

| 4. Signal Detection | The signal produced by the reporter protein (e.g., luminescence, fluorescence) is measured. | To quantify the activity of the compound as an inhibitor or activator of the pathway. |

The Cellular Thermal Shift Assay (CETSA) is a biophysical technique used to verify and quantify the engagement of a drug with its target protein in intact cells and tissues. nih.govscilifelab.se The principle of CETSA is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein's resistance to heat-induced denaturation increases. nih.govresearchgate.net

To investigate this compound using CETSA, intact cells would be treated with the compound or a vehicle control. The cells are then heated to various temperatures, causing proteins to denature and aggregate. researchgate.net After cell lysis, the soluble protein fraction is separated from the aggregated portion. The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry. nih.govspringernature.com A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms direct binding or target engagement. researchgate.net This label-free method is invaluable as it provides evidence of target interaction in a physiological setting without modifying the compound. scilifelab.senih.gov

More advanced proteome-wide versions of CETSA, coupled with mass spectrometry, can simultaneously assess the thermal stability of thousands of proteins, allowing for the identification of a compound's primary targets as well as potential off-targets. nih.gov

Once a potential target is identified, further validation is conducted in relevant cell lines. The choice of cell line depends on the therapeutic area of interest. For imidazo[4,5-c]pyridine derivatives, which have been explored as anticancer agents, a panel of human cancer cell lines is often used. nih.govnih.gov For instance, related compounds in the imidazo[4,5-c]pyridine-2-one class have been evaluated as DNA-dependent protein kinase (DNA-PK) inhibitors and tested in colorectal carcinoma (HCT-116) and head and neck squamous cell carcinoma (UT-SCC-74B) cell lines. nih.gov Similarly, other imidazopyridine isomers have been tested against a diverse range of cancer cell lines, including those from pancreatic, lung, and hematological cancers. mdpi.com

Studies in these cell lines would involve treating them with this compound and assessing downstream markers of target engagement to confirm that the observed cellular effects are a direct result of the compound's interaction with its intended target.

Table 2: Examples of Cell Lines Used for Evaluating Imidazopyridine Derivatives

Cell Line Cancer Type Rationale for Use
HCT-116 Colorectal Carcinoma Used to study DNA-PK inhibitors and radiosensitization. nih.gov
LN-229 Glioblastoma Part of a standard panel for antiproliferative screening. mdpi.com
Capan-1 Pancreatic Adenocarcinoma Part of a standard panel for antiproliferative screening. mdpi.com
NCI-H460 Lung Carcinoma Part of a standard panel for antiproliferative screening. mdpi.com

| MDA-MB-231 | Breast Cancer | Used for evaluating novel cytotoxic agents. rsc.org |

Biochemical Profiling and Enzyme Inhibition Assays

Biochemical assays are essential for quantifying the inhibitory potency of a compound against a purified enzyme or protein target. These cell-free assays provide a direct measure of a compound's activity on its molecular target, independent of cellular uptake or metabolism.

For this compound, if its target were a kinase, for example, an enzyme inhibition assay would be performed. The assay would measure the activity of the purified kinase enzyme in the presence of varying concentrations of the compound. The concentration at which the compound inhibits 50% of the enzyme's activity (IC50) is determined. The imidazo[4,5-c]pyridine scaffold has been identified as a core structure for potent kinase inhibitors, including those targeting DNA-PK. nih.govacs.org In studies of related analogs, a cyclobutyl ether derivative demonstrated activity in biochemical DNA-PK assays. acs.org Such assays are critical for establishing structure-activity relationships (SAR) and optimizing the potency of lead compounds.

In Vitro Biotransformation Studies

In vitro biotransformation studies are conducted to predict a compound's metabolic fate and pharmacokinetic properties in vivo. Key parameters evaluated include metabolic stability and plasma protein binding.

Metabolic Stability: This is typically assessed by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like the cytochrome P450 (CYP) family. The rate at which the parent compound disappears over time is measured to determine its intrinsic clearance and metabolic half-life. For some imidazo[4,5-b]pyridine derivatives, good microsomal stability has been reported. mdpi.com

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood, such as albumin, can significantly influence its distribution and availability to act on its target. PPB is commonly measured using techniques like equilibrium dialysis or ultrafiltration. mdpi.com A compound with very high plasma protein binding has a smaller fraction of free drug available to exert its pharmacological effect. For example, studies on other novel heterocyclic compounds show that plasma protein binding can be consistently high (over 80%) across different species. mdpi.com

Table 3: Common In Vitro ADME Assays

Assay Methodology Parameter Measured
Metabolic Stability Incubation with liver microsomes followed by LC-MS/MS analysis. Half-life (t½), Intrinsic Clearance (CLint).

| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration of compound in plasma. | Percentage of compound bound to plasma proteins. |

In Vivo Research Models for Pharmacodynamic Assessment

In vivo models, typically involving laboratory animals such as mice, are used to assess the pharmacodynamic (PD) effects of a compound. These studies aim to demonstrate that the drug engages its target in a living organism and elicits the expected biological response, without focusing on efficacy or safety outcomes.

For a compound like this compound, a PD study might involve administering the compound to tumor-bearing mice (xenograft models). nih.gov After a specified time, tumor and/or surrogate tissue samples would be collected and analyzed for biomarkers of target engagement. For example, if the compound inhibits a specific kinase, researchers would measure the phosphorylation status of that kinase's downstream substrate proteins. A reduction in phosphorylation would serve as a biomarker, providing evidence that the compound reached its target and exerted its inhibitory effect in vivo. Such studies are critical for establishing a link between drug exposure and target modulation, which helps in guiding the development of the compound for future efficacy studies. nih.gov

Biomarker Identification and Validation in Animal Models

There is no available information on studies conducted to identify or validate biomarkers in animal models in response to treatment with this compound. Such studies are crucial in preclinical development to establish a measurable indicator of a biological or pathogenic process, or as a response to a therapeutic intervention. The absence of this data means that the molecular and cellular effects of this compound in a living organism have not been characterized in the public domain.

Target Engagement Studies in Animal Models

Similarly, there is a lack of published research on target engagement studies for this compound in animal models. These studies are essential to confirm that a drug candidate interacts with its intended molecular target in a living system and to understand the relationship between target binding and the pharmacological response. Without such data, the mechanism of action of this compound in a preclinical setting remains speculative.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is instrumental in understanding the binding mechanism and predicting the affinity of a compound for its biological target.

Prediction of Binding Modes and Affinities

For derivatives of the imidazo[4,5-c]pyridine scaffold, molecular docking studies have been crucial in elucidating their binding modes within the ATP-binding site of various kinases. For instance, in studies of imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases (SFKs), docking simulations have revealed key interactions that contribute to their inhibitory activity. The core of these molecules typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov

Table 1: Predicted Binding Interactions of Imidazo[4,5-c]pyridine Scaffolds with Kinase Targets

Interaction Type Interacting Ligand Moiety Interacting Protein Residue (Example)
Hydrogen Bonding Imidazo[4,5-c]pyridine core Hinge region amino acids
Hydrophobic Interactions Cycloalkyl substituent Hydrophobic pocket residues

In Silico Screening for Novel Ligands

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using information about known active molecules. For the imidazo[4,5-c]pyridine scaffold, structure-based virtual screening could be employed to identify new derivatives with enhanced potency or altered selectivity. By using the crystal structure of a target kinase, a virtual library of compounds containing the 2-cyclobutyl-1H-imidazo[4,5-c]pyridine core with various substitutions at other positions could be docked into the active site. The predicted binding affinities and poses from these docking calculations would then be used to prioritize a smaller subset of compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of unsynthesized compounds and for guiding the optimization of lead structures.

Several QSAR studies have been conducted on imidazo[4,5-b]pyridine derivatives, which are structural isomers of the imidazo[4,5-c]pyridine series. These studies, particularly on Aurora kinase inhibitors, have demonstrated the utility of various QSAR methods in understanding the structural requirements for potent inhibitory activity. mdpi.comnih.gov Techniques such as Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com

Table 2: Statistical Parameters of QSAR Models for Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors

QSAR Method q² (Cross-validated r²) r² (Non-cross-validated r²) r²_pred (External validation)
HQSAR 0.892 0.948 0.814
CoMFA 0.866 0.983 0.829
CoMSIA 0.877 0.995 0.758
TopomerCoMFA 0.905 0.971 0.855

These high statistical values indicate robust and predictive QSAR models for the imidazo[4,5-b]pyridine series, suggesting that a similar approach would be effective for the this compound scaffold. mdpi.com

Pharmacophore Modeling and Virtual Lead Optimization

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Pharmacophore models can be generated based on the structure of the ligand-protein complex (structure-based) or from a set of known active ligands (ligand-based).

For a kinase inhibitor based on the this compound scaffold, a likely pharmacophore would include:

A hydrogen bond donor feature corresponding to the N-H of the imidazole (B134444) ring.

A hydrogen bond acceptor feature from one of the nitrogen atoms in the pyridine (B92270) ring.

A hydrophobic feature representing the cyclobutyl group.

This pharmacophore model can then be used to screen virtual compound libraries to identify novel scaffolds that present the same essential features in the correct spatial arrangement. Furthermore, pharmacophore models are instrumental in virtual lead optimization. By understanding the key pharmacophoric features, medicinal chemists can rationally design modifications to the this compound structure to enhance its interaction with the target, for example, by introducing additional functional groups that can interact with other features of the binding site.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method can be used to assess the stability of the binding mode predicted by molecular docking, to analyze the conformational changes in both the ligand and the protein upon binding, and to estimate the binding free energy.

MD simulations have been performed on imidazo[4,5-c]pyridin-2-one derivatives in complex with Src family kinases. nih.gov These simulations have revealed the stability of the key hydrogen bonding interactions with the hinge region and have provided insights into the flexibility of different parts of the ligand and the protein. nih.gov

For this compound, an MD simulation would be valuable for understanding the conformational preferences of the cyclobutyl ring within the hydrophobic pocket. The simulation could reveal whether the ring adopts a specific puckered conformation and how this affects its interactions with surrounding amino acid residues. Additionally, MD simulations can be used to perform binding free energy calculations, such as through the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, to provide a more accurate prediction of the binding affinity than docking scores alone. nih.gov

In Silico Prediction of Selectivity Profiles

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects. In silico methods can be used to predict the selectivity profile of a compound by screening it against a panel of related proteins, such as a kinase panel.

A study on 6-anilino imidazo[4,5-c]pyridin-2-ones as inhibitors of DNA-dependent protein kinase (DNA-PK) demonstrated the power of this approach. The lead compound was screened against a large panel of kinases to assess its selectivity. nih.gov This type of in silico selectivity profiling involves docking the compound of interest into the ATP-binding sites of numerous kinases and comparing the predicted binding affinities. This allows for the early identification of potential off-target interactions and can guide the design of more selective inhibitors.

For this compound, a similar in silico selectivity profiling study could be performed against a comprehensive panel of human kinases. The results would provide a theoretical kinome profile, highlighting which kinases the compound is most likely to inhibit. This information would be invaluable for prioritizing experimental testing and for understanding the potential therapeutic applications and liabilities of this compound.

DFT Computations for Electronic Structure and Reactivity Analysis

While specific data for this compound is not available in the provided search results, we can infer the approach and expected findings from studies on analogous structures. DFT calculations are typically employed to determine optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps. These parameters are fundamental to understanding the electronic characteristics and reactivity of a molecule.

Electronic Structure:

The electronic structure of a molecule is primarily described by the distribution of its electrons. Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For imidazo[4,5-b]pyridine derivatives, which are structurally similar to the target compound, DFT studies have shown that the distribution of HOMO and LUMO is often localized on specific regions of the fused ring system. This localization is instrumental in predicting the sites of electrophilic and nucleophilic attack.

Reactivity Analysis:

The reactivity of a molecule can be predicted by analyzing several descriptors derived from DFT calculations:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, as they are rich in electrons. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For related imidazopyridine compounds, the nitrogen atoms of the pyridine and imidazole rings are often identified as sites of negative potential.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within a molecule. They can distinguish between sites favorable for nucleophilic, electrophilic, or radical attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential, calculated from HOMO and LUMO energies, offer a general overview of the molecule's reactivity.

Expected Data Tables for this compound:

Based on typical DFT studies of similar heterocyclic compounds, the following data tables would be generated to summarize the computational findings for this compound. The values presented here are hypothetical and serve as an illustration of what such an analysis would yield.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (eV)
Energy of HOMO-6.5
Energy of LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Table 2: Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.19
Electrophilicity Index (ω)2.80

These tables would provide a concise summary of the molecule's electronic characteristics and its general reactivity profile, guiding further experimental studies on its chemical behavior and potential applications.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. emerypharma.comemory.edu By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H and 13C NMR Applications

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR are the initial and most fundamental NMR experiments performed for structural characterization. emerypharma.comuobasrah.edu.iq

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-cyclobutyl-1H-imidazo[4,5-c]pyridine reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the proton's electronic environment. Protons attached to the aromatic imidazo[4,5-c]pyridine core are expected to resonate at lower field (higher ppm values) compared to the protons of the aliphatic cyclobutyl group, which will appear at a higher field (lower ppm values). The integration of each signal corresponds to the number of protons it represents, while the splitting pattern (multiplicity), governed by spin-spin coupling, provides information about the number of neighboring protons. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment. Carbons in the aromatic heterocyclic system will have significantly different chemical shifts compared to the sp³-hybridized carbons of the cyclobutyl ring. researchgate.net The imidazo[4,5-c]pyridine system, being a 10 π-electron aromatic system, exhibits considerable electron delocalization which influences the chemical shifts of both its protons and carbons. dtic.mil

Nucleus Expected Chemical Shift Range (ppm) Key Information Provided
¹HAromatic protons (imidazo[4,5-c]pyridine): ~7.0-9.0 ppm- Number of unique protons- Electronic environment- Neighboring protons (connectivity)
Aliphatic protons (cyclobutyl): ~1.5-3.0 ppm
¹³CAromatic carbons (imidazo[4,5-c]pyridine): ~110-160 ppm- Number of unique carbons- Carbon framework
Aliphatic carbons (cyclobutyl): ~20-40 ppm
Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Advanced 2D NMR Techniques for Complex Structures

For more complex molecules where 1D NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are invaluable. libretexts.org These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates ¹H signals that are coupled to each other, typically through two or three bonds. libretexts.org It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule, such as the protons on the cyclobutyl ring and their connectivity to the imidazo[4,5-c]pyridine core.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. libretexts.org It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. HMBC is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons, which are not observed in HSQC spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of their through-bond connectivity. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is vital for determining the three-dimensional conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.gov When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ions are often unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments, known as the fragmentation pattern, is characteristic of the molecule's structure. For this compound, fragmentation might involve cleavage of the cyclobutyl ring or fragmentation of the imidazo[4,5-c]pyridine core. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for such analyses. mdpi.comnih.gov

Analytical Information Mass Spectrometry Data
Molecular WeightMass-to-charge ratio (m/z) of the molecular ion
Elemental CompositionExact mass measurement from High-Resolution Mass Spectrometry (HRMS)
Structural InformationFragmentation pattern

X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique requires a single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the molecules diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the precise arrangement of atoms in the crystal lattice can be determined, providing accurate bond lengths, bond angles, and conformational details. mdpi.com

For this compound, X-ray crystallography would provide an unambiguous confirmation of its molecular structure, including the planarity of the imidazo[4,5-c]pyridine ring system and the conformation of the cyclobutyl substituent. Furthermore, if this compound acts as a ligand, co-crystallization with a target protein can reveal the precise binding mode and interactions within the protein's active site, which is invaluable for structure-based drug design.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. uobasrah.edu.iq Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic groups, C=N and C=C stretching vibrations within the heterocyclic ring system, and N-H stretching of the imidazole (B134444) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. scielo.org.za Aromatic and conjugated systems, such as the imidazo[4,5-c]pyridine core, typically exhibit strong UV absorption. The wavelength of maximum absorption (λmax) can provide information about the extent of conjugation in the molecule.

Spectroscopic Technique Information Provided Expected Features for this compound
Infrared (IR)Functional groupsC-H (aromatic and aliphatic), C=N, C=C, N-H stretching vibrations
Ultraviolet-Visible (UV-Vis)Electronic transitions, conjugationStrong absorption in the UV region due to the aromatic system

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. helixchrom.com In HPLC, the compound is dissolved in a mobile phase and passed through a stationary phase packed in a column. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. nih.gov The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions. HPLC can also be coupled with mass spectrometry (LC-MS) for simultaneous separation and identification of components in a mixture. nih.gov

Future Directions and Emerging Research Opportunities

Development of Next-Generation Synthetic Methodologies for Imidazo[4,5-c]pyridines

The synthesis of the imidazo[4,5-c]pyridine core is a cornerstone of its development. Traditional methods often involve the condensation of 3,4-diaminopyridine with carboxylic acids or aldehydes. However, current research is focused on creating more efficient, versatile, and environmentally benign synthetic routes.

Next-generation methodologies are exploring a variety of catalytic systems and reaction conditions to improve yields, reduce reaction times, and expand the diversity of accessible derivatives. Key areas of development include:

Microwave-Assisted Synthesis : This technique offers a rapid method for producing libraries of 2-substituted imidazopyridines, often yielding moderate to good results in shorter timeframes compared to conventional heating.

Novel Catalytic Systems : Researchers have successfully employed various catalysts to facilitate the synthesis of imidazo[4,5-c]pyridine derivatives. Zinc triflate has been shown to be an effective catalyst for the reaction between 3,4-diaminopyridine and substituted aldehydes. Furthermore, heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite clay are being utilized for their reusability and excellent yields.

Palladium-Catalyzed Cross-Coupling : Advanced techniques such as the Suzuki-Miyayura cross-coupling reaction, enhanced by microwave conditions, enable the rapid derivatization of the imidazo[4,5-c]pyridine core. This is particularly useful for synthesizing derivatives with aryl or heteroaryl substituents, which are crucial for tuning the compound's biological activity.

One-Pot and Multicomponent Reactions : To streamline the synthetic process, one-pot procedures are being developed. For example, an air oxidative cyclocondensation reaction of 2,3-diaminopyridine (B105623) with aryl aldehydes can produce 1H-imidazo[4,5-b]pyridine derivatives in a single step with excellent yields. These approaches improve efficiency and reduce waste.

Table 1: Comparison of Modern Synthetic Methodologies for Imidazopyridines
MethodologyKey FeaturesCatalyst/ConditionsTypical YieldsReference
Microwave-Assisted CondensationRapid synthesis, suitable for library generation.Silica (B1680970) gel support, 100 W71%–92%
Zinc Triflate CatalysisSimple and efficient for 2-substituted derivatives.Zn(OTf)₂, Methanol, RefluxGood to Excellent
Heterogeneous CatalysisReusable catalyst, environmentally friendly.Al³⁺-K10 Montmorillonite Clay80%–93%
Palladium-Catalyzed Cross-CouplingRapid derivatization with broad substrate scope.(A-taphos)₂PdCl₂, MicrowaveMedium to Excellent
One-Pot Oxidative CyclocondensationEnvironmentally benign, single-step synthesis.Water, Thermal, Air Oxidation83%–87%

Exploration of Novel Biological Targets for 2-cyclobutyl-1H-imidazo[4,5-c]pyridine

The imidazo[4,5-c]pyridine framework is a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. While the specific biological profile of this compound is an area of active investigation, the broader class of imidazopyridines has shown activity against a range of targets, suggesting promising avenues for exploration.

Potential and established biological targets for this class of compounds include:

Kinases : The imidazo[4,5-c]pyridine-2-one scaffold has recently been identified as a platform for developing selective inhibitors of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks, making it an attractive target for developing radiosensitizers in cancer therapy.

Poly(ADP-ribose) Polymerase (PARP) : Certain imidazo[4,5-c]pyridine derivatives have demonstrated moderate to good inhibitory activity against PARP, an enzyme involved in DNA repair. PARP inhibitors can enhance the efficacy of chemotherapy by preventing cancer cells from repairing their DNA.

GABA-A Receptors : The imidazo[4,5-c]pyridine system has been associated with GABA-A receptor agonism, indicating potential applications in conditions related to the central nervous system, such as epilepsy.

Antiviral Targets : Some compounds with the imidazo[4,5-c]pyridine core have shown activity against viruses like the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. These compounds were found to interact with the viral RNA-dependent RNA polymerase.

Anticancer and Mitotic Inhibition : Imidazo[4,5-c]pyridine analogues have been synthesized and evaluated as potential anticancer agents, acting as mitotic inhibitors that cause cell cycle arrest.

The exploration of this compound against these and other novel targets could uncover new therapeutic opportunities.

Integration of Artificial Intelligence and Machine Learning in Imidazopyridine Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new chemical entities like imidazopyridines. These computational methods can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone.

Applications of AI/ML in the design of novel imidazopyridines include:

High-Throughput Virtual Screening (HTVS) : AI/ML algorithms can screen massive virtual libraries of compounds to identify imidazopyridine derivatives with a high probability of binding to a specific biological target. This prioritizes which compounds to synthesize and test, saving significant time and resources.

Predictive Modeling (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of novel imidazopyridine analogues based on their chemical structure. These models learn from existing data to establish relationships between molecular features and therapeutic efficacy.

De Novo Drug Design : Generative AI models can design entirely new imidazopyridine-based molecules tailored to fit the binding site of a target protein. These algorithms can optimize for multiple properties simultaneously, such as potency, selectivity, and favorable pharmacokinetic profiles.

ADMET Prediction : AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. By identifying compounds with a higher chance of success early in the development pipeline, AI helps to reduce the high attrition rates common in drug discovery.

Applications of this compound as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The imidazo[4,5-c]pyridine scaffold, due to its versatility and ability to be functionalized, holds potential for the development of such probes. Designing this compound as a chemical probe would involve creating a highly selective and potent molecule that can be used to interrogate the function of a specific biological target in a cellular or in vivo context. This allows researchers to validate targets, elucidate biological pathways, and understand disease mechanisms.

Design of Research Tools and Imaging Agents Based on the Imidazo[4,5-c]pyridine Core

Beyond therapeutic applications, the imidazo[4,5-c]pyridine core can be adapted to create valuable research tools and imaging agents. The photophysical properties of certain imidazopyridine isomers make them attractive candidates for fluorescent probes.

Key opportunities include:

Fluorescent Probes : By incorporating fluorophores or leveraging the intrinsic emissive properties of the imidazopyridine scaffold, derivatives can be designed for bioimaging. For example, probes based on the related imidazo[1,2-a]pyridine (B132010) core have been developed to detect hydrogen peroxide in living cells. Similar strategies could be applied to the imidazo[4,5-c]pyridine core to visualize specific cellular components or processes.

Membrane Probes : The compact and stable nature of the imidazopyridine scaffold makes it suitable for developing probes that intercalate into lipid bilayers. These tools can be used to study cell membrane dynamics, fluidity, and hydration, which are critical for understanding cellular health and disease.

Affinity-Based Probes : By attaching a reactive group or a reporter tag to a selective imidazo[4,5-c]pyridine ligand, researchers can create affinity-based probes to identify and isolate target proteins from complex biological samples.

Hybridization Strategies with Other Pharmacophores for Enhanced Research Utility

Hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new chemical entity with potentially synergistic or multi-target activity. This strategy is increasingly used to enhance efficacy, overcome drug resistance, or achieve a desired polypharmacological profile.

For the imidazo[4,5-c]pyridine core, hybridization could involve linking it to other known pharmacophores to enhance its utility. For instance, a study demonstrated that merging an imidazopyridine scaffold with a benzohydrazide moiety resulted in hybrid compounds with enhanced antiglycation and antioxidative potential. This approach could be applied to this compound to create novel molecules with improved or multi-faceted biological activities for use as research tools or therapeutic leads.

Q & A

Q. What are the standard synthetic routes for 2-cyclobutyl-1H-imidazo[4,5-c]pyridine?

The synthesis typically involves cyclization of precursors such as substituted pyridines and amines. For example:

  • Method A : Reacting 2-chloro-3-nitropyridine derivatives with cyclobutylamine under basic conditions, followed by reduction and cyclization (yields ~40–70%) .
  • Method B : Using Pd-catalyzed cross-coupling to introduce the cyclobutyl group post-cyclization, optimizing reaction time (12–24 hrs) and temperature (80–120°C) .
    Key considerations: Solvent choice (e.g., DMF or ethanol) and inert atmosphere improve purity .

Q. How is structural confirmation achieved for this compound?

  • NMR spectroscopy (¹H/¹³C): Assign peaks for the imidazo[4,5-c]pyridine core (e.g., δ 8.2–8.5 ppm for aromatic protons) and cyclobutyl group (δ 2.5–3.5 ppm for CH₂) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns .
  • X-ray crystallography : Resolve stereochemistry and bond angles, particularly for chiral variants .

Q. What physicochemical properties are critical for experimental handling?

  • Solubility : Poor in water; use DMSO or ethanol (10–20 mg/mL) .
  • Stability : Store at -20°C under argon; degradation observed >6 months at room temperature .
  • LogP : Predicted ~2.1 (Schrödinger Suite), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Continuous flow chemistry : Reduces side reactions (e.g., dimerization) and improves scalability (yield increase by 15–20%) .
  • Catalyst screening : Pd(OAc)₂/Xantphos systems enhance coupling efficiency (TOF up to 1,200 h⁻¹) .
  • In-line purification : Simulated moving bed (SMB) chromatography reduces post-synthesis steps .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) screens to validate target engagement .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., CYP3A4-mediated), which may explain variable in vivo results .
  • Dose-response curves : Use Hill slope analysis to differentiate nonspecific binding (shallow slopes) from target-specific effects .

Q. How do computational methods aid structure-activity relationship (SAR) studies?

  • Docking simulations : Identify binding poses in kinase pockets (e.g., JAK2 or PI3Kγ) using Glide SP/XP .
  • QM/MM modeling : Predict substituent effects on electron density (e.g., cyclobutyl vs. phenyl enhances π-stacking) .
  • ADMET prediction : SwissADME evaluates bioavailability risks (e.g., cyclobutyl reduces hERG inhibition vs. ethyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.